molecular formula C21H20N2O5S B5749294 ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5749294
M. Wt: 412.5 g/mol
InChI Key: DWOITXMKOLVEIK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, a benzothiophene ring, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures when conducting research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with different properties .

Scientific Research Applications

Ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-28-21(27)17-14-9-5-6-10-15(14)29-18(17)22-16(24)11-23-19(25)12-7-3-4-8-13(12)20(23)26/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOITXMKOLVEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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